1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide

pKa modulation hERG safety medicinal chemistry

1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide (CAS 2138280-09-6) is a halogenated piperidine derivative that combines a primary alkyl bromide handle at the N1-position with a gem‑difluoro motif at the C4‑position of the piperidine ring, isolated as the crystalline hydrobromide salt. With a molecular weight of 308.99 g mol⁻¹ (C₇H₁₃Br₂F₂N) and commercial availability at ≥95 % purity , it serves as a versatile electrophile for the convergent introduction of the 4,4-difluoropiperidine scaffold into target molecules.

Molecular Formula C7H13Br2F2N
Molecular Weight 308.993
CAS No. 2138280-09-6
Cat. No. B2695217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide
CAS2138280-09-6
Molecular FormulaC7H13Br2F2N
Molecular Weight308.993
Structural Identifiers
SMILESC1CN(CCC1(F)F)CCBr.Br
InChIInChI=1S/C7H12BrF2N.BrH/c8-3-6-11-4-1-7(9,10)2-5-11;/h1-6H2;1H
InChIKeyYHFVMEHBUXJHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromoethyl)-4,4-difluoropiperidine Hydrobromide (CAS 2138280-09-6): A Dual-Functional Building Block for Medicinal Chemistry


1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide (CAS 2138280-09-6) is a halogenated piperidine derivative that combines a primary alkyl bromide handle at the N1-position with a gem‑difluoro motif at the C4‑position of the piperidine ring, isolated as the crystalline hydrobromide salt . With a molecular weight of 308.99 g mol⁻¹ (C₇H₁₃Br₂F₂N) and commercial availability at ≥95 % purity , it serves as a versatile electrophile for the convergent introduction of the 4,4-difluoropiperidine scaffold into target molecules. The 4,4-difluoropiperidine substructure is a privileged fragment in contemporary drug discovery, appearing in potent dopamine D4 receptor antagonists (Ki = 0.3 nM) [1] and orexin receptor modulator patents [2].

Why Non-Fluorinated or Non-Brominated Piperidine Analogs Cannot Substitute 1-(2-Bromoethyl)-4,4-difluoropiperidine Hydrobromide


Simple replacement of 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide with its non-fluorinated congener (1-(2-bromoethyl)piperidine hydrobromide, CAS 89796-22-5) or with a 4,4-difluoropiperidine salt lacking the bromoethyl arm (e.g., 4,4-difluoropiperidine hydrochloride) is not functionally equivalent. The gem‑difluoro substitution depresses the piperidine nitrogen pKa by approximately 2.8 log units relative to unsubstituted piperidine , materially altering protonation state at physiological pH and, consequently, the pharmacokinetic profile of downstream products. Conversely, omission of the bromoethyl electrophile eliminates the convergent alkylation handle essential for late-stage diversification, forcing a linear de novo synthesis of the entire 4,4-difluoropiperidine-containing architecture . The hydrobromide salt form further provides superior ambient storage stability compared to the free base, reducing decomposition during procurement and handling .

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)-4,4-difluoropiperidine Hydrobromide vs. Closest Analogs


pKa Depression by gem-Difluoro Substitution Reduces hERG Affinity Risk in Derived Candidates

Introduction of two fluorine atoms at the 4‑position of piperidine reduces the conjugate acid pKa of the nitrogen from approximately 11 (piperidine) to 8.2 (4,4‑difluoropiperidine), a reduction of ΔpKa ≈ 2.8 . In a systematic study of fluorinated piperidines, this basicity decrease was directly correlated with attenuated affinity for the hERG potassium channel, a primary driver of cardiac toxicity in drug development [1]. The non-fluorinated analog 1-(2-bromoethyl)piperidine hydrobromide retains the high basicity (pKa ≈ 11) of the parent piperidine, conferring a markedly different pharmacological risk profile.

pKa modulation hERG safety medicinal chemistry

Enhanced Lipophilicity of the 4,4-Difluoropiperidine Scaffold vs. Unsubstituted Piperidine

The gem‑difluoro motif increases the calculated logP of 4,4‑difluoropiperidine to approximately 1.33, compared with a logP of roughly 0.84 for piperidine itself . This ΔlogP of ~0.49 units indicates a roughly three‑fold increase in the octanol‑water partition coefficient, translating to improved passive membrane permeability. The non-fluorinated competitor 1-(2-bromoethyl)piperidine hydrobromide derives from a scaffold with inherently lower lipophilicity, limiting the intrinsic permeability of conjugates derived from it.

lipophilicity logP blood-brain barrier permeability

Superior Alkylation Reactivity of the Primary Bromoethyl Electrophile vs. Chloroethyl Analogs

The primary alkyl bromide in 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide is a significantly better leaving group than the corresponding chloride in 1-(2-chloroethyl)-4,4-difluoropiperidine hydrochloride. In classical SN2 displacement reactions, bromide departs approximately 10–50 times faster than chloride due to the lower carbon–halogen bond dissociation energy and superior polarizability [1]. This kinetic advantage enables milder reaction conditions (lower temperatures, shorter reaction times) and higher conversions in N‑alkylation sequences, a practical benefit corroborated by the widespread preference for bromoethyl over chloroethyl building blocks in patent syntheses of MCL‑1 inhibitors .

alkylation kinetics leaving group ability SN2 reactivity

Ambient Solid-State Stability of the Hydrobromide Salt vs. Free Base Form

The hydrobromide salt of 1-(2-bromoethyl)-4,4-difluoropiperidine is a crystalline solid that is stable under recommended storage conditions (sealed, dry, 2–8 °C), with a commercial purity specification of ≥95 % and no special handling requirements beyond standard laboratory practice . In contrast, the free base (CAS 1996969-81-3) has a lower molecular weight (228.08 g mol⁻¹) and, as a liquid tertiary amine bearing a reactive alkyl bromide, is inherently more prone to thermal decomposition and hydrolysis upon prolonged storage . The salt form’s superior bench‑top stability simplifies inventory management, reduces lot‑to‑lot variability, and minimizes the risk of using degraded material in critical coupling reactions.

salt form stability procurement handling storage robustness

Privileged 4,4-Difluoropiperidine Scaffold in High-Affinity Dopamine D4 Receptor Antagonists

A recent 2025 structure‑activity relationship campaign demonstrated that a 4,4‑difluoropiperidine ether‑based series yields dopamine D4 receptor antagonists with exceptional binding affinity (Ki = 0.3 nM for compound 14a) and >2,000‑fold selectivity over the D1, D2, D3, and D5 receptor subtypes [1]. Although the series suffered from poor microsomal stability, the unprecedented selectivity profile was directly attributed to the conformational and electronic properties conferred by the gem‑difluoro substitution pattern. Building blocks such as 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide enable the rapid exploration of this privileged scaffold through N‑alkylation diversification, a synthetic entry that is unavailable from non‑fluorinated or non‑alkylating piperidine precursors.

dopamine D4 receptor structure-activity relationship CNS tool compounds

Convergent Synthesis Advantage: Simultaneous Introduction of Electrophile and Fluorinated Scaffold

1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide provides a single reagent that installs both the N‑alkyl linkage and the metabolically robust 4,4‑difluoropiperidine nucleus in one synthetic operation . The closest alternative approach – sequential introduction of the difluoro scaffold followed by a separate alkylation step – requires at least two additional synthetic transformations (fluorination of a piperidone precursor and subsequent N‑deprotection/alkylation). In the synthesis of 3‑alkoxy‑4,4‑difluoropiperidines, the deoxofluorination step alone employs morpholinosulfur trifluoride at −78 °C, a reagent- and energy‑intensive protocol . The pre‑assembled bromoethyl‑difluoropiperidine building block eliminates this low‑temperature fluorination requirement and reduces the overall step count by up to two transformations per target molecule.

convergent synthesis step economy parallel library synthesis

Procurement-Driven Application Scenarios for 1-(2-Bromoethyl)-4,4-difluoropiperidine Hydrobromide


Late-Stage Diversification of CNS-Targeted Compound Libraries

Medicinal chemistry teams pursuing CNS-penetrant candidates benefit from the depressed pKa (8.2 vs. 11) and elevated logP (1.33 vs. 0.84) of the 4,4-difluoropiperidine scaffold, which reduce the risk of hERG channel blockade and improve passive blood–brain barrier permeability . The bromoethyl electrophile enables parallel N‑alkylation of diverse nucleophilic fragments (phenols, anilines, heterocyclic NH groups) under mild conditions, supporting rapid structure‑activity relationship exploration without the need for cryogenic fluorination infrastructure .

Synthesis of Orexin Receptor Modulator Intermediates

The 4,4‑difluoropiperidine core is a recurring motif in patented orexin‑1/2 receptor antagonist series [1]. Procuring 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide allows direct N‑alkylation onto pre‑formed aromatic or heteroaromatic templates, bypassing the linear construction of the difluoropiperidine ring. The hydrobromide salt’s long‑term storage stability (2–8 °C, sealed) supports multi‑campaign procurement planning .

Development of Selective Dopamine D4 Receptor Tool Compounds

The 2025 demonstration that 4,4‑difluoropiperidine ethers achieve D4R Ki = 0.3 nM with >2,000‑fold selectivity over other dopamine receptor subtypes [2] validates the scaffold for CNS tool compound development. 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide provides the direct alkylation entry point to explore the 3‑(phenoxymethyl)piperidine SAR, enabling the synthesis of focused libraries around this validated pharmacophore.

Convergent Parallel Synthesis for Fragment-Based Drug Discovery

As a 3D fragment with balanced physicochemical properties, the 4,4‑difluoropiperidine scaffold has been explicitly profiled for fragment-based drug discovery applications [3]. The bromoethyl‑functionalized building block allows one‑step conjugation to a broad array of fragment partners, supporting the rapid assembly of fragment‑growth libraries under standardized alkylation protocols. The ≥95 % purity specification minimizes purification burden after coupling.

Quote Request

Request a Quote for 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.